molecular formula C18H22O3 B5058017 2-methoxy-4-methyl-1-[3-(2-methylphenoxy)propoxy]benzene

2-methoxy-4-methyl-1-[3-(2-methylphenoxy)propoxy]benzene

Cat. No. B5058017
M. Wt: 286.4 g/mol
InChI Key: UQURWKCSGXYXFL-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. It may also include the type of compound it is (e.g., anisole, ether, etc.) and its structural formula .


Synthesis Analysis

The synthesis analysis of a compound involves detailing the chemical reactions used to create it. This often involves multiple steps, each with its own reactants, reagents, and conditions .


Molecular Structure Analysis

The molecular structure analysis involves examining the 3D structure of the molecule. This can be done using various spectroscopic methods like NMR, IR, UV-Vis, etc .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could include reactions with various reagents under different conditions .


Physical And Chemical Properties Analysis

This involves studying properties like boiling point, melting point, solubility, polarity, reactivity, etc .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, handling precautions, etc .

properties

IUPAC Name

2-methoxy-4-methyl-1-[3-(2-methylphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-14-9-10-17(18(13-14)19-3)21-12-6-11-20-16-8-5-4-7-15(16)2/h4-5,7-10,13H,6,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQURWKCSGXYXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=CC=CC=C2C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-methyl-1-[3-(2-methylphenoxy)propoxy]benzene

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